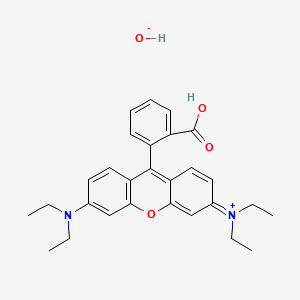

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide

Descripción general

Descripción

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide is a complex organic compound known for its unique structural properties and diverse applications. This compound belongs to the xanthylium family, characterized by a xanthene core structure. It is often used in various scientific research fields due to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-carboxybenzaldehyde with diethylamine in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups attached to the xanthylium core.

Substitution: Substitution reactions often involve the replacement of diethylamino groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are frequently used.

Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine-substituted compounds .

Aplicaciones Científicas De Investigación

Fluorescent Dyes

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide is primarily used as a fluorescent dye in various biological and chemical applications. Its ability to absorb light and emit fluorescence makes it suitable for:

- Cell Imaging : Utilized in microscopy for visualizing cellular structures.

- Flow Cytometry : Employed in the analysis of cell populations based on fluorescence characteristics.

Photodynamic Therapy (PDT)

The compound has potential applications in photodynamic therapy, where it can be used to selectively target and destroy cancer cells. Its fluorescence properties allow for the activation of therapeutic agents upon exposure to specific wavelengths of light.

Sensor Development

Due to its sensitivity to environmental changes, this xanthylium derivative can be used in the development of sensors for detecting:

- pH Levels : The carboxylic acid group can respond to pH changes, providing a means for pH sensing.

- Metal Ions : The compound can be modified to detect specific metal ions through fluorescence quenching or enhancement.

Case Study 1: Fluorescent Imaging in Live Cells

A study demonstrated the use of this compound as a fluorescent probe for live-cell imaging. The researchers found that the compound effectively labeled mitochondria without causing significant cytotoxicity. This application highlights its potential in cellular biology for monitoring cellular processes in real-time.

Case Study 2: Photodynamic Therapy Efficacy

In another investigation, the compound was tested for its efficacy in photodynamic therapy against tumor cells. The results indicated that upon light activation, the compound generated reactive oxygen species (ROS) that led to significant apoptosis in cancer cells while sparing healthy tissues. This suggests its viability as a therapeutic agent in cancer treatment protocols.

Mecanismo De Acción

The mechanism of action of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide involves its interaction with specific molecular targets. The compound’s xanthylium core allows it to bind to various biomolecules, influencing cellular processes. The diethylamino groups enhance its solubility and facilitate its transport across cell membranes. These interactions can modulate signaling pathways and affect cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

Rhodamine B: Another xanthylium-based compound with similar fluorescent properties.

Fluorescein: A widely used fluorescent dye with a different core structure but similar applications.

Eosin Y: A xanthene dye used in histology and microscopy.

Uniqueness

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide stands out due to its unique combination of carboxyphenyl and diethylamino groups, which provide distinct chemical and physical properties. This makes it particularly useful in applications requiring specific solubility and binding characteristics .

Actividad Biológica

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide, a xanthylium compound, has garnered attention in the field of biological research due to its unique chemical structure and potential applications. This article delves into its biological activity, exploring its mechanisms, effects, and relevant case studies.

- Molecular Formula : C28H32N2O4

- Molecular Weight : 460.56468 g/mol

- CAS Number : 13082-47-8

- EC Number : 235-992-6

The compound features a xanthylium core with two diethylamino groups and a carboxyphenyl substituent, which contribute to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and influence various biochemical pathways. Key mechanisms include:

- Fluorescence Properties : The compound exhibits strong fluorescence, making it useful as a fluorescent probe in biological imaging. Its fluorescence can be modulated by environmental factors such as pH and ionic strength, allowing for real-time monitoring of cellular processes.

- Antioxidant Activity : Research indicates that xanthylium derivatives possess antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals.

Case Studies

- Cellular Imaging : A study demonstrated the use of this compound as a fluorescent marker for live-cell imaging. The compound was shown to localize within the mitochondria of human cells, providing insights into mitochondrial dynamics under stress conditions .

- Antioxidant Effects : In vitro experiments revealed that this compound effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells exposed to oxidative stress. This suggests potential neuroprotective effects that could be beneficial in neurodegenerative disease models .

- Photodynamic Therapy (PDT) : Preliminary studies indicate that xanthylium derivatives can be activated by light to produce singlet oxygen, a reactive species that can induce apoptosis in cancer cells. This positions the compound as a candidate for photodynamic therapy applications .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3.H2O/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBRTKNZGHQYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[OH-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884572 | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, hydroxide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13082-47-8 | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, hydroxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13082-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, hydroxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013082478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, hydroxide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.